8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Heterocyclic System Construction and Biological Activity
Condensed Sulfur-Containing Heterocyclic Systems : Research by Dotsenko et al. (2012) explores the construction of penta- and hexacyclic heterocyclic systems through cascade reactions involving cyanopyridine-thiones and chloromethyl xanthene derivatives. This study showcases the potential for creating complex molecular structures that might relate to the synthesis pathways or structural analogs of the target compound (Dotsenko, Sventukh, & Krivokolysko, 2012).
Synthesis and Biological Activity of Chalcone Derivatives : Abdul-Reda and Abdul-Ameer (2018) discuss the synthesis of new chalcone derivatives starting from 8-Chloro-theophylline, leading to pyrimidine and pyrazoline derivatives. These compounds were evaluated for their antimicrobial activity, indicating a pathway for assessing the biological properties of related compounds (Abdul-Reda & Abdul-Ameer, 2018).
Purine Dione Derivatives with Receptor Affinity : A study by Chłoń-Rzepa et al. (2013) on purine-2,6-dione derivatives demonstrates the exploration of potential psychotropic activities by examining their affinity to various serotonin receptors. This work underscores the importance of purine derivatives in developing therapeutic agents with specific receptor targets (Chłoń-Rzepa et al., 2013).
Methodological Advances and Synthetic Applications
New Approaches in Organic Synthesis : Yin et al. (2008) describe innovative methods for synthesizing 3-methylthio-substituted furans and related compounds, demonstrating advanced techniques in cross-coupling reactions and domino processes. Such methodologies could be relevant for the synthesis or modification of the target compound and its analogs (Yin et al., 2008).
Luminescent Sensor Development : Research by Young, Quiring, and Sykes (1997) on the development of a luminescent sensor responsive to oxoacids highlights the potential application of advanced purine derivatives in sensor technology. This study indicates the broader utility of such compounds beyond pharmaceuticals (Young, Quiring, & Sykes, 1997).
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-3-21-12-13(20(2)15(24)19-14(12)23)18-16(21)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOJORIYNJKHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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